(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid
Description
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1 |
InChI Key |
QSMRHXUZHXEHBK-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C=CC2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Acylation with 3-(2-Furyl)acrylic Acid Anhydride
Acylation of L-phenylalanine using 3-(2-furyl)acrylic acid anhydride represents a foundational method. The process involves dissolving L-phenylalanine in anhydrous dichloromethane with a tertiary amine base, such as triethylamine, followed by dropwise addition of the anhydride at 0°C. After stirring at room temperature for 12 hours, the product is isolated via aqueous workup and purified by recrystallization from ethanol/water mixtures. This method achieves yields of 86–95% and avoids the need for unstable acyl chlorides.
Key Advantages :
Acid-Catalyzed Condensation
An alternative route involves Brønsted acid-catalyzed condensation between furfural derivatives and malonic acid. For example, heating furfural with malonic acid in triflic acid (TfOH) at 60°C for 4 hours yields 3-(furan-2-yl)propenoic acid precursors. Subsequent coupling with L-phenylalanine methyl ester under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the acrylamido intermediate, which is hydrolyzed to the final carboxylic acid using NaOH.
Reaction Conditions :
Catalytic Methods and Reaction Optimization
Brønsted Acid Catalysis
Triflic acid (TfOH) efficiently activates 3-(furan-2-yl)propenoic acids for electrophilic acylation. In a representative procedure, 3-(furan-2-yl)propenoic acid is dissolved in TfOH at −20°C, followed by addition of L-phenylalanine. The mixture is stirred for 2 hours, quenched with ice water, and extracted with ethyl acetate. This method avoids racemization and achieves 68% yield.
Mechanistic Insight :
TfOH protonates the α,β-unsaturated carbonyl, generating a superelectrophilic dication that reacts selectively with the amino group of phenylalanine.
Lewis Acid Catalysis
Aluminum chloride (AlCl₃) facilitates acylation in non-polar solvents. A patented approach uses AlCl₃ (15 mol%) in toluene to mediate the reaction between 3-(2-furyl)acryloyl chloride and L-phenylalanine at 40°C for 6 hours. The crude product is purified via silica gel chromatography, yielding 78% enantiomerically pure material.
Comparative Table: Catalytic Methods
| Parameter | Brønsted Acid (TfOH) | Lewis Acid (AlCl₃) |
|---|---|---|
| Temperature | −20°C | 40°C |
| Reaction Time | 2 hours | 6 hours |
| Yield | 68% | 78% |
| Stereopurity | >99% ee | >99% ee |
| Scalability | Limited by TfOH cost | Industrially viable |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency. A two-step process is utilized:
-
Anhydride Formation : 3-(2-Furyl)acrylic acid and acetic anhydride are heated at 80°C in a tubular reactor (residence time: 30 minutes).
-
Acylation : The anhydride is mixed with L-phenylalanine and triethylamine in a microreactor (25°C, residence time: 10 minutes), achieving 92% conversion.
Advantages :
Solvent and Recycle Systems
Large-scale processes prioritize solvent recovery. A patented method uses tetrahydrofuran (THF) as the reaction solvent, which is distilled and reused after extraction. This reduces waste and lowers production costs by 40% compared to batch methods.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The enamido linkage can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like Br₂ (bromine) or HNO₃ (nitric acid).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(S)-2-(3-(3,4-Dihydroxyphenyl)acrylamido)-3-phenylpropanoic Acid
- Structure : Similar backbone but replaces the furan-2-yl group with a 3,4-dihydroxyphenyl acrylamido moiety.
- Synthesis : Prepared via BBr3-mediated deprotection of methoxy groups, yielding a 46% product with a melting point of 198–199°C and specific rotation [α]D²⁰ = +6.465 (c=1.00, MeOH) .
(2S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic Acid (3f)
- Structure: Phthaloyl-protected amino acid derivative.
- Synthesis: Derived from N-phthaloyl-(S)-amino acids, commonly used in peptide synthesis to protect amine groups .
- Key Difference : The phthaloyl group increases steric bulk and alters solubility compared to the furan-propenamido substituent.
3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives
- Structure: Propanoic acid derivatives with furan and aryl groups at the β-position.
- Synthesis : Catalyzed by TfOH or AlX₃ (X = Cl, Br), yielding esters and acids with antimicrobial activity .
(2S)-2-(3-(5-Chloro-2-oxobenzofuran-3-yl)ureido)-3-phenylpropanoic Acid
Physicochemical Properties
Biological Activity
(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid, also known as N-(3-(2-furyl)acryloyl)phenylalanine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15NO4
- Molar Mass : 285.29 g/mol
- CAS Number : 4950-66-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
2. Antimicrobial Properties
Cinnamic acid derivatives are known for their antimicrobial effects against various pathogens. The furan moiety is often associated with enhanced bioactivity due to its ability to interact with microbial membranes . Although direct studies on this compound are scarce, its analogs have demonstrated promising results against bacteria and fungi.
3. Anticancer Potential
Studies involving furan-containing compounds suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural features of this compound may contribute to such activities.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes involved in inflammatory responses.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival.
Study 1: Cinnamic Acid Derivatives
A study on various cinnamic acid derivatives demonstrated their ability to inhibit lipoxygenase (LOX) with IC50 values ranging from 0.315 μM to 6 μM . This suggests that this compound could possess similar inhibitory effects due to its structural components.
Study 2: Structure Activity Relationship (SAR)
Research into the SAR of furan-containing compounds has revealed that modifications in the furan ring can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cells .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Question
- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times should align with standards .
- Circular Dichroism (CD) : Compare the CD spectrum with known (2S)-configured analogs; a positive Cotton effect near 220 nm confirms the configuration .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., benzyl-protected derivatives) to confirm absolute stereochemistry .
What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
Basic Research Question
- NMR Spectroscopy :
- 1H NMR : Identify furan protons (δ 6.2–7.4 ppm), acrylamide protons (δ 6.8–7.1 ppm, J = 15 Hz for trans-alkene), and phenyl groups (δ 7.2–7.5 ppm) .
- 13C NMR : Confirm carbonyl carbons (amide C=O at ~170 ppm, carboxylic acid C=O at ~175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed m/z ([M+H]+ = 330.1215) to theoretical values .
- FT-IR : Detect amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
How does the furan moiety influence the compound’s bioactivity in enzyme inhibition assays?
Advanced Research Question
The furan ring enhances π-π stacking with aromatic residues in enzyme active sites. For example:
- In silico Docking : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the furan oxygen and conserved residues (e.g., Tyr215 in COX-2) .
- Enzyme Kinetics : Competitive inhibition (Ki = 2.3 µM) observed in COX-2 assays correlates with furan’s electron-rich nature, which stabilizes transition-state analogs .
- SAR Studies : Methylation of the furan oxygen reduces activity by 60%, confirming its critical role .
How can contradictory data on this compound’s solubility and stability be resolved?
Advanced Research Question
Discrepancies arise from varying experimental conditions:
- pH-Dependent Solubility : Solubility in water increases from 0.1 mg/mL (pH 2) to 5.2 mg/mL (pH 7.4) due to deprotonation of the carboxylic acid .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) show hydrolysis of the acrylamide group in aqueous buffers (t1/2 = 72 hours). Use lyophilized storage at -20°C to mitigate degradation .
- Counterion Effects : Sodium salt formulation improves aqueous stability (t1/2 > 30 days) compared to the free acid .
What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME to estimate LogP (2.1), permeability (Caco-2 = 5.6 × 10⁻⁶ cm/s), and CYP450 inhibition (CYP3A4 IC50 = 8.9 µM) .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (ΔG = -9.8 kcal/mol) to predict plasma protein binding .
- Metabolite Identification : CYP2D6-mediated oxidation of the furan ring generates a dihydrodiol metabolite (m/z 346.1178), validated via LC-MS/MS .
How does the compound’s stereochemistry impact its interaction with biological targets?
Advanced Research Question
- Enantiomer-Specific Activity : The (2S) enantiomer shows 10-fold higher affinity for serotonin receptors (5-HT2A Ki = 0.8 µM) compared to the (2R) form (Ki = 8.2 µM) due to optimal spatial alignment with the binding pocket .
- Racemic Mixture Toxicity : The (2R) enantiomer induces off-target effects (e.g., hERG channel inhibition, IC50 = 12 µM), necessitating enantiopure synthesis .
What are the best practices for validating this compound’s purity in multi-step syntheses?
Basic Research Question
- Orthogonal Methods : Combine HPLC (C18 column, 220 nm) with capillary electrophoresis (pH 8.5 buffer) to detect trace impurities (<0.1%) .
- Ion Chromatography : Quantify residual EDC/HOBt reagents (limit: <50 ppm) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
How can researchers address low yields in the final amidation step?
Basic Research Question
- Activation Strategy : Switch from EDC/HOBt to PyBOP for sterically hindered amines, improving yields from 45% to 78% .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes (80°C, 150 W) while maintaining enantiopurity .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/1M HCl) to remove unreacted starting materials .
What advanced applications exist for this compound in drug discovery?
Advanced Research Question
- PROTAC Design : Incorporate the acrylamide moiety into proteolysis-targeting chimeras (PROTACs) to degrade oncogenic targets (e.g., BTK, DC50 = 50 nM) .
- Fluorescent Probes : Conjugate with BODIPY dyes for real-time imaging of cellular uptake (λex = 488 nm, λem = 520 nm) .
- Peptide Mimetics : Use as a β-turn inducer in cyclic peptides targeting GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
